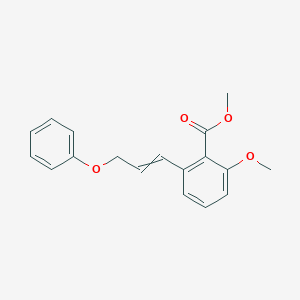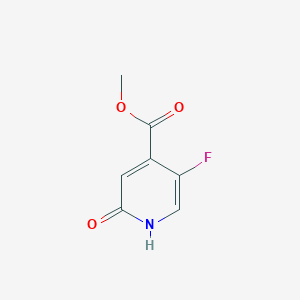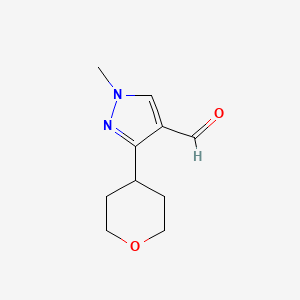
1-(4-Isobutylphenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isobutylphenyl)propan-1-amine is an organic compound with the molecular formula C13H19N. It is a derivative of phenylpropanamine, characterized by the presence of an isobutyl group attached to the phenyl ring. This compound is of interest due to its structural similarity to various biologically active molecules, making it a valuable subject for research in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Isobutylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(4-Isobutylphenyl)propan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers scalability and efficiency, making it suitable for large-scale synthesis.
化学反応の分析
Types of Reactions
1-(4-Isobutylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Electrophiles like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
1-(4-Isobutylphenyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 1-(4-Isobutylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and thromboxanes, which are involved in inflammation and pain pathways . The compound’s structure allows it to fit into the active site of these enzymes, blocking their catalytic activity.
類似化合物との比較
1-(4-Isobutylphenyl)propan-1-amine can be compared with other similar compounds, such as:
1-(4-Isobutylphenyl)propan-1-one: A precursor in the synthesis of the amine.
2-(4-Isobutylphenyl)propan-1-ol: An alcohol derivative with different reactivity and applications.
1-(4-Isobutylphenyl)ethanamine: A structurally related amine with variations in biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isobutyl group, which influences its chemical reactivity and biological interactions.
特性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC名 |
1-[4-(2-methylpropyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9,14H2,1-3H3 |
InChIキー |
LYXQOWLLYFIFDS-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
![[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B15052029.png)










![3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
